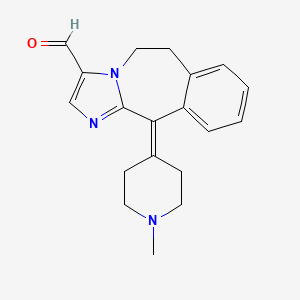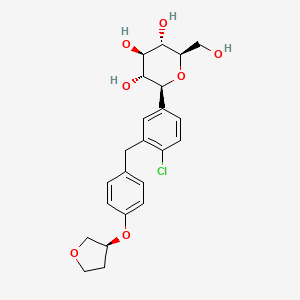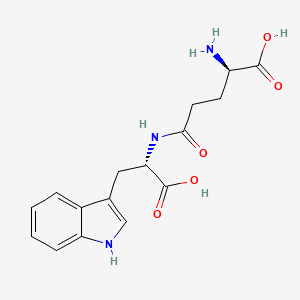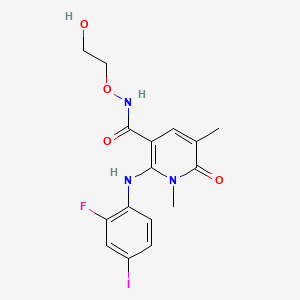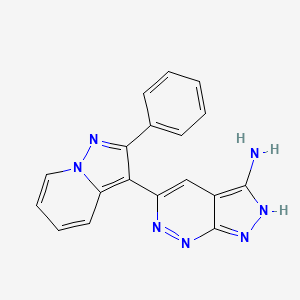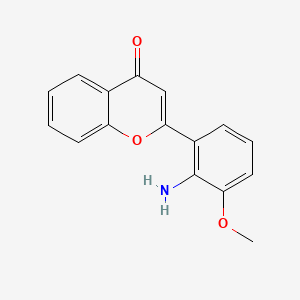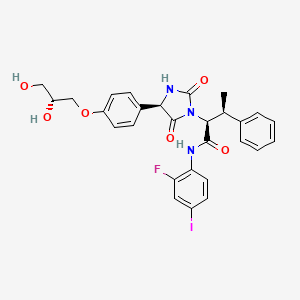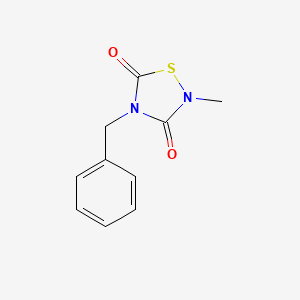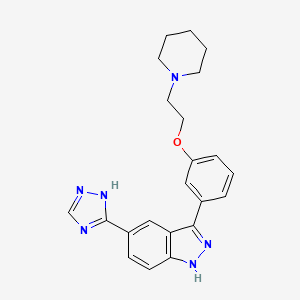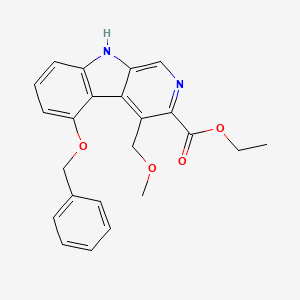
Ethyl 5-benzyloxy-4-methoxymethyl-beta-carboline-3-carboxylate
准备方法
ZK 91296 可以通过两种相关的方法合成:
-
第一种方法
步骤 1: 甲氧基乙醛与异丙胺缩合形成甲氧基乙醛异丙基亚胺。
步骤 2: 用乙酸中的 4-苄氧基吲哚处理甲氧基乙醛异丙基亚胺,生成 4-苄氧基-3-(1-异丙基氨基-2-乙氧基乙基)吲哚。
步骤 3: 将产物与硝基乙酸乙酯在热甲苯中反应,形成乙基 3-(4-苄氧基吲哚-3-基)-2-硝基-5-氧杂己酸酯。
步骤 4: 在乙醇中用雷尼镍催化氢化还原,得到乙基 3-(4-苄氧基吲哚-3-基)-2-氨基-5-氧杂己酸酯。
步骤 5: 在沸腾的苯中用多聚甲醛环化,得到最终产物.
-
第二种方法
步骤 1: 乙基 3-(4-苄氧基吲哚-3-基)-2-氨基-5-氧杂己酸酯与乙醛酸环化,得到四氢咔啉和二氢咔啉的混合物。
步骤 2: 在 140°C 下用硫脱羧和脱氢,生成 ZK 91296.
化学反应分析
ZK 91296 会发生各种化学反应,包括:
科学研究应用
作用机制
ZK 91296 通过作为苯并二氮杂卓受体的部分激动剂发挥作用。这意味着它与这些受体结合并激活它们,但程度不如地西泮等完全激动剂。 这种部分激动作用可能解释了为什么 ZK 91296 需要更高的受体占用率才能获得相同的抗化学性惊厥作用和行为作用 . 此外,它已被确定为转运蛋白抑制剂,这可能有助于其药理学作用 .
相似化合物的比较
ZK 91296 可以与其他苯并二氮杂卓受体配体进行比较,例如:
地西泮: 苯并二氮杂卓受体的完全激动剂,以其镇静和抗焦虑作用而闻名。
溴西泮: 另一种具有抗焦虑特性的部分激动剂,但其药理学特征与 ZK 91296 不同.
咪达唑仑: 一种产生强抗冲突活性的部分激动剂,与溴西泮类似.
ZK 91296 由于其选择性结合和部分激动剂特性而独一无二,这导致了独特的药理学特征,在癫痫和焦虑症的治疗应用中具有潜力 .
属性
IUPAC Name |
ethyl 4-(methoxymethyl)-5-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-3-28-23(26)22-16(14-27-2)20-18(12-24-22)25-17-10-7-11-19(21(17)20)29-13-15-8-5-4-6-9-15/h4-12,25H,3,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPXOWCKXUEKCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC=C3OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401004051 | |
| Record name | Ethyl 5-(benzyloxy)-4-(methoxymethyl)-9H-pyrido[3,4-b]indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401004051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83910-34-3 | |
| Record name | ZK 91296 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083910343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 5-(benzyloxy)-4-(methoxymethyl)-9H-pyrido[3,4-b]indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401004051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
